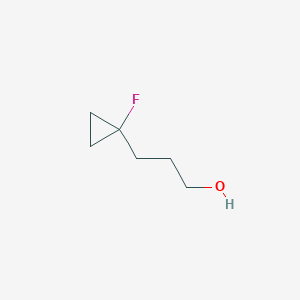
3-(1-fluorocyclopropyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluorocyclopropyl)propan-1-ol, also known as 1-fluorocyclopropanol, is a synthetic organic compound used in a variety of applications. It is a colorless liquid with an odor similar to that of gasoline. The compound has a molecular formula of C4H7FO and a molecular weight of 100.1 g/mol. It is found in a range of products, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 1-fluorocyclopropanol is used as a solvent in the manufacture of polymers, as a starting material in the synthesis of various organic compounds, and as a reagent in the synthesis of other organic compounds.
Mécanisme D'action
3-(1-fluorocyclopropyl)propan-1-olopropanol is thought to act by disrupting the cell membrane, allowing the drug to pass through. It is also thought to interact with membrane proteins, which may allow for the delivery of the drug to specific locations within the cell.
Biochemical and Physiological Effects
3-(1-fluorocyclopropyl)propan-1-olopropanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial activity. Additionally, it has been shown to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-fluorocyclopropyl)propan-1-olopropanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, it is relatively expensive, and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 3-(1-fluorocyclopropyl)propan-1-olopropanol are numerous. Further research is needed to investigate its use as a drug delivery system for targeted delivery of drugs to specific locations within the body. Additionally, further research is needed to investigate its potential use as an anti-inflammatory, anti-bacterial, and anti-oxidant agent. Additionally, further research is needed to investigate its potential use as a catalyst in organic synthesis. Finally, further research is needed to investigate its potential use as a reagent in the synthesis of other organic compounds.
Méthodes De Synthèse
3-(1-fluorocyclopropyl)propan-1-olopropanol can be synthesized from 1-chlorocyclopropanol by a two-step process. In the first step, 1-chlorocyclopropanol is heated with sodium hydroxide to form 1-hydroxycyclopropanol. In the second step, 1-hydroxycyclopropanol is reacted with hydrofluoric acid to form 3-(1-fluorocyclopropyl)propan-1-olopropanol.
Applications De Recherche Scientifique
3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied for its potential use as a drug delivery system. It has been shown to be able to penetrate the cell membrane and release its cargo in a controlled manner. It has also been investigated as a potential agent for drug delivery to the central nervous system. Additionally, 3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied as a potential agent for the treatment of cancer, as it has been shown to have anti-tumor activity in animal models.
Propriétés
IUPAC Name |
3-(1-fluorocyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWLXBPSIFIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

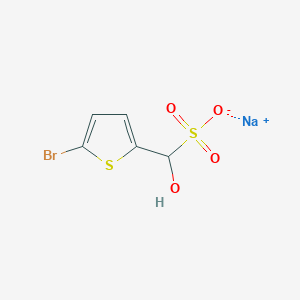
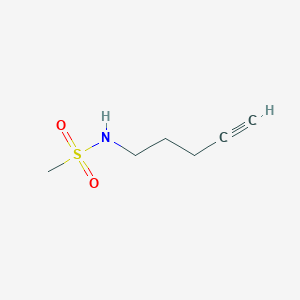
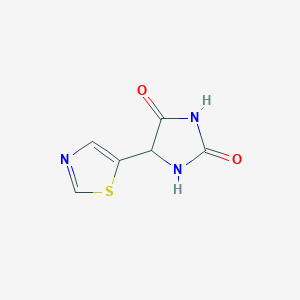
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)


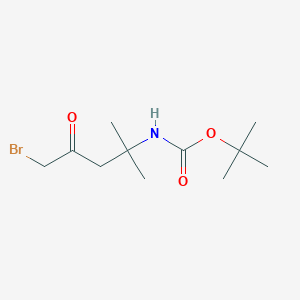
![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)
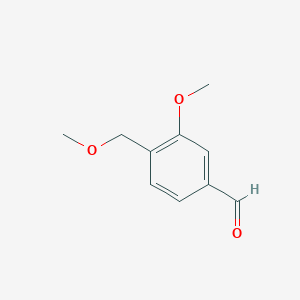
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
